Critical Functional Group for Biological Activity: Cyclohexylcarbamoyl vs. Unsubstituted Carboxamide
In the discovery of 11β-HSD1 inhibitors, the role of the cyclohexyl ring on the carboxamide was investigated. The unsubstituted primary amide analog (compound 11c) showed a complete loss of activity against human 11β-HSD1 (% inhibition at 1 µM: 1%). In contrast, the target compound's core motif, when incorporated into a more potent scaffold (AZD4017), showed exquisite potency. This demonstrates that the 5-cyclohexylcarbamoyl moiety is not an inert structural bystander but a decisive, pharmacophoric element for target binding [1].
| Evidence Dimension | Human 11β-HSD1 Inhibition (potency linked to cyclohexylcarbamoyl group) |
|---|---|
| Target Compound Data | IC50 not directly reported for standalone 1171917-07-9; potency is established via its structural role in related nanomolar inhibitors. |
| Comparator Or Baseline | Analog with unsubstituted carboxamide (i.e., R = H) showed % inhibition at 1 µM: 1% (inactive). |
| Quantified Difference | The cyclohexyl group converts an inactive fragment into the core of a nanomolar inhibitor; a direct 100-fold+ potency switch is observed in the SAR landscape. |
| Conditions | In vitro 11β-HSD1 enzyme inhibition assay. |
Why This Matters
This quantifies the functional influence of the compound's key substituent, confirming that analogs lacking the 5-cyclohexylcarbamoyl group are likely to be biologically inert, making this compound the essential chemical input for active inhibitor synthesis.
- [1] Scott, J. S., et al. J. Med. Chem. 2012, 55, 12, 5951–5964. View Source
